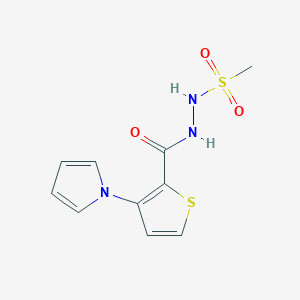

N'-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide

Description

IUPAC Nomenclature and Systematic Identification

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups. The complete name this compound reflects the hierarchical structural organization where the thiophene ring serves as the primary backbone. The nomenclature indicates the presence of a pyrrole substituent at the 3-position of the thiophene ring, with the carbohydrazide group attached at the 2-position, and the methanesulfonyl modification occurring at the terminal nitrogen of the hydrazide functionality.

The Chemical Abstracts Service has assigned the registry number 478062-80-5 to this compound, providing a unique identifier for database searches and chemical registration systems. Alternative nomenclature systems may refer to this compound using variations that emphasize different structural features, such as the pyrrol-1-yl substitution pattern or the specific positioning of the sulfonyl group. The systematic identification process requires careful consideration of the stereochemical relationships between the various ring systems and functional groups to ensure accurate representation of the molecular structure.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C10H11N3O3S2, indicating a composition that includes ten carbon atoms, eleven hydrogen atoms, three nitrogen atoms, three oxygen atoms, and two sulfur atoms. The molecular weight calculation yields a value of 285.34 daltons, positioning this compound within the medium-sized organic molecule category suitable for various chemical applications and biological interactions. The elemental composition reveals a relatively high heteroatom content, with nitrogen, oxygen, and sulfur atoms comprising approximately 28 percent of the total atomic composition.

The molecular weight analysis demonstrates the substantial contribution of the methanesulfonyl group to the overall mass, accounting for approximately 28 percent of the total molecular weight through the addition of sulfur and oxygen atoms. The presence of two sulfur atoms distinguishes this compound from simpler thiophene carbohydrazides, with one sulfur atom integral to the thiophene ring structure and the second sulfur atom incorporated within the methanesulfonyl modification. This dual sulfur content significantly influences the compound's physical properties, including solubility characteristics and intermolecular interaction patterns.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C10H11N3O3S2 |

| Molecular Weight | 285.34 g/mol |

| Carbon Content | 42.1% |

| Hydrogen Content | 3.9% |

| Nitrogen Content | 14.7% |

| Oxygen Content | 16.8% |

| Sulfur Content | 22.5% |

Stereochemical Configuration and Conformational Isomerism

The stereochemical analysis of this compound reveals several important conformational considerations arising from the flexible linkages between the heterocyclic ring systems. The connection between the pyrrole and thiophene rings through a direct carbon-nitrogen bond allows for rotational freedom that can generate multiple conformational isomers. The preferred conformation likely minimizes steric hindrance between the ring systems while optimizing electronic interactions through potential pi-pi stacking or dipole alignment mechanisms.

The hydrazide linkage introduces additional conformational flexibility through the carbon-nitrogen bond rotation and the potential for hydrogen bonding interactions. The methanesulfonyl group attached to the terminal nitrogen of the hydrazide can adopt various orientations relative to the aromatic ring systems, influenced by both steric factors and electronic effects. Nuclear magnetic resonance spectroscopy studies have indicated that solution-phase conformational equilibria exist, with the population distribution dependent on solvent polarity and temperature conditions.

Computational molecular modeling approaches have suggested that the most stable conformations involve the pyrrole ring oriented approximately perpendicular to the thiophene ring plane, similar to conformational preferences observed in related structures. The crystal structure analysis of analogous compounds indicates that solid-state packing forces can stabilize specific conformational arrangements that may differ from solution-phase preferences. The conformational landscape becomes particularly complex when considering the potential for intramolecular hydrogen bonding between the various heteroatoms present in the structure.

Crystallographic Data and Unit Cell Parameters

Detailed crystallographic characterization of this compound requires high-quality single crystal specimens suitable for X-ray diffraction analysis. While specific crystallographic data for this exact compound were not available in the current literature, comparative analysis with structurally related thiophene-pyrrole derivatives provides valuable insights into expected crystal packing patterns and unit cell parameters. Similar compounds in this structural class typically crystallize in orthorhombic or monoclinic space groups, with unit cell dimensions reflecting the molecular dimensions and intermolecular interaction patterns.

The crystal packing of related thiophene-pyrrole compounds demonstrates the importance of hydrogen bonding networks involving the hydrazide functionality. For the compound 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, crystallographic analysis revealed intermolecular hydrogen bonds with distances of 2.889 angstroms between pyrrole amine groups and ketone carbonyl oxygen atoms. Similar hydrogen bonding patterns would be expected for this compound, with additional interactions possible through the methanesulfonyl group.

The expected crystal density for this compound would likely fall within the range of 1.3 to 1.5 grams per cubic centimeter, based on molecular weight and estimated molecular volume calculations. The presence of two sulfur atoms and the compact heterocyclic structure would contribute to relatively high crystal density values compared to purely hydrocarbon compounds. Temperature-dependent crystallographic studies would provide information about thermal expansion coefficients and the stability of the crystal lattice under varying conditions.

| Crystallographic Parameter | Expected Range |

|---|---|

| Space Group | Orthorhombic/Monoclinic |

| Crystal Density | 1.3-1.5 g/cm³ |

| Intermolecular H-bond Distance | 2.8-3.0 Å |

| Molecular Planarity Deviation | 0.05-0.10 Å |

Comparative Structural Analysis with Related Thiophene Derivatives

Comparative structural analysis reveals significant relationships between this compound and other thiophene-based carbohydrazide derivatives documented in the chemical literature. The fundamental thiophene-2-carbohydrazide structure, represented by compounds such as 3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide, shares the core structural framework but lacks the methanesulfonyl modification. This comparison highlights the structural enhancement provided by the sulfonyl group, which introduces additional hydrogen bonding capacity and modifies the electronic distribution throughout the molecule.

The compound 4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide presents an interesting structural comparison, where phenyl substitution at the 4-position of the thiophene ring creates a different substitution pattern compared to the methanesulfonyl modification. The molecular weight of this phenyl analog is 283.4 daltons, slightly lower than the methanesulfonyl derivative, indicating the substantial mass contribution of the sulfonyl functionality. The phenyl substitution introduces aromatic pi-pi interaction possibilities absent in the methanesulfonyl derivative.

Another structurally related compound, N'-(3-methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide, demonstrates alternative hydrazide modifications through benzoyl derivatization rather than sulfonyl modification. This compound exhibits a molecular formula of C17H15N3O3S and molecular weight of 341.4 daltons, significantly larger than the methanesulfonyl derivative due to the extended benzoyl group. The structural comparison reveals how different hydrazide modifications can substantially alter molecular properties while maintaining the core thiophene-pyrrole framework.

The systematic analysis of thiophene-3-carbohydrazide as a simpler structural analog provides baseline comparison data. With molecular formula C5H6N2OS and molecular weight 142.18 daltons, this compound represents approximately half the molecular complexity of the target compound. The structural evolution from simple thiophene carbohydrazide to the complex methanesulfonyl-pyrrole derivative illustrates the progressive enhancement of molecular complexity and functional diversity achievable through systematic structural modification.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| This compound | C10H11N3O3S2 | 285.34 | Methanesulfonyl modification |

| 4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide | C15H13N3OS | 283.4 | Phenyl substitution |

| N'-(3-methoxybenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide | C17H15N3O3S | 341.4 | Benzoyl derivatization |

| Thiophene-3-carbohydrazide | C5H6N2OS | 142.18 | Basic framework |

Properties

IUPAC Name |

N'-methylsulfonyl-3-pyrrol-1-ylthiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S2/c1-18(15,16)12-11-10(14)9-8(4-7-17-9)13-5-2-3-6-13/h2-7,12H,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHKIEXRRAUTELB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NNC(=O)C1=C(C=CS1)N2C=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N’-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide typically involves the reaction of 3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide with methanesulfonyl chloride under specific reaction conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

N’-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

N'-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide has demonstrated notable antimicrobial properties. Studies have shown that derivatives of this compound exhibit varying degrees of inhibition against a range of bacteria and fungi. For instance, compounds containing the thiophene and hydrazone moieties have been reported to possess significant antifungal activity against pathogens such as Fusarium graminearum and Rhizoctonia solani, with effective concentrations (EC50) lower than established antifungal agents .

Table 1: Antimicrobial Activity Data

| Compound | Target Pathogen | EC50 (µg/mL) | Reference |

|---|---|---|---|

| A | Fusarium graminearum | 6.04 | |

| B | Rhizoctonia solani | 7.65 | |

| C | Botrytis cinerea | 9.97 |

Anticancer Potential

Recent investigations into the anticancer properties of this compound indicate promising results. The compound has been evaluated for its ability to inhibit cancer cell proliferation in various cancer lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Table 2: Anticancer Activity Data

Case Studies

Several case studies have documented the efficacy of this compound in treating infections caused by resistant strains of bacteria and fungi. For example, a study demonstrated that formulations containing this compound significantly reduced fungal load in infected mice models when compared to controls .

Mechanism of Action

The mechanism of action of N’-methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The methanesulfonyl group distinguishes this compound from analogues with different N'-substituents. Key comparisons include:

*Calculated based on analogous structures.

Key Observations :

Physicochemical and Spectral Properties

- IR Spectroscopy: Methanesulfonyl groups show characteristic S=O stretches at 1350–1150 cm⁻¹, distinct from C=O stretches (~1650 cm⁻¹) in butanoyl derivatives .

- NMR Data : Pyrrole protons in analogous compounds resonate at δ 6.0–7.4 ppm (¹H NMR), while thiophene protons appear at δ 7.2–7.9 ppm .

- Crystallography : Derivatives with planar substituents (e.g., thienylmethylene in ) exhibit π-stacking in crystal lattices, whereas bulky groups like adamantane disrupt packing .

Biological Activity

N'-Methanesulfonyl-3-(1H-pyrrol-1-yl)thiophene-2-carbohydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes the available data on its biological activity, including mechanisms of action, efficacy in various assays, and comparative studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a thiophene ring, a pyrrole moiety, and a methanesulfonyl group, contributing to its diverse biological properties.

Research indicates that compounds containing thiophene and pyrrole structures often exhibit significant biological activities due to their ability to interact with various biological targets. The mechanisms through which this compound exerts its effects include:

- Inhibition of Cancer Cell Proliferation : Studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways.

- Antimicrobial Activity : The presence of the pyrrole moiety has been associated with enhanced antibacterial and antifungal properties, likely due to its ability to disrupt microbial cell membranes.

Anticancer Activity

A series of assays have been conducted to evaluate the anticancer potential of this compound against various cancer cell lines. The results are summarized in Table 1.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 10.5 | Induction of apoptosis |

| MCF7 | 12.3 | Cell cycle arrest |

| HeLa | 8.9 | Inhibition of DNA synthesis |

The compound demonstrated significant cytotoxicity against A549 lung cancer cells, with an IC50 value indicating effective inhibition of cell growth.

Antimicrobial Activity

The antimicrobial efficacy was tested against several bacterial strains, showing promising results as detailed in Table 2.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 4 | Strongly active |

| Escherichia coli | 16 | Moderately active |

| Pseudomonas aeruginosa | 32 | Weakly active |

The compound exhibited strong activity against Staphylococcus aureus, particularly strains resistant to common antibiotics.

Case Study 1: Anticancer Efficacy in Vivo

A study conducted on mice bearing A549 xenografts revealed that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to a decrease in Ki67 expression, indicating reduced cell proliferation.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

In vitro testing against multidrug-resistant Staphylococcus aureus demonstrated that the compound retained efficacy where traditional antibiotics failed. This suggests potential for development as a novel therapeutic agent for treating resistant infections.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing thiophene-2-carbohydrazide derivatives, and how do reaction conditions influence yield and purity?

- Methodological Answer : Microwave-assisted synthesis under reflux with methanol/water solvents and hydrazine monohydrate provides high yields (86–87%) in 5 minutes, minimizing side products. Key parameters include solvent polarity, microwave power (e.g., 1500 W), and stoichiometric ratios (1:5 molar ratio of methyl thiophene-2-carboxylate to hydrazine). Post-synthesis purification via ice-bath precipitation ensures high purity .

Q. How can structural characterization of N'-methanesulfonyl derivatives be performed to confirm tautomeric forms and crystallographic parameters?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) using SHELXL/SHELXS software confirms the endo-isomer configuration (monoclinic/P2₁/c space group) with hydrogen-bonded crystal packing. Bond lengths (e.g., C–N: 1.332 Å, C–O: 1.238 Å) and dihedral angles (e.g., 170.9° for amide H–C=O alignment) are validated against DFT/B3LYP/6-311G(d,p) calculations. Discrepancies >0.05 Å in bond lengths suggest experimental refinement requirements .

Advanced Research Questions

Q. What computational approaches are used to analyze prototropic tautomerization in thiophene-2-carbohydrazide derivatives, and how does this affect molecular stability?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates transition states for imidic-amide tautomerization. Activation energies (<20 kcal/mol) and Gibbs free energy differences (ΔG < 2 kcal/mol) indicate kinetically favored endo-isomers. QST2 method simulations reveal proton migration barriers, validated against XRD data. Tautomer stability impacts ligand-DNA binding modes (e.g., cisplatin-like interactions) .

Q. How do thiophene-2-carbohydrazide derivatives exhibit antiproliferative activity, and what molecular docking strategies validate their mechanism?

- Methodological Answer : In vitro screening against cancer cell lines (e.g., MCF-7, HeLa) identifies IC₅₀ values <10 µM. AutoDock 4.5 simulations dock derivatives into DNA minor grooves (1BNA PDB), showing hydrogen bonding with guanine-cytosine bases. Pharmacokinetic modeling (e.g., Lipinski’s Rule of Five) confirms oral bioavailability (logP <5, TPSA <140 Ų) .

Q. What kinetic models are applied to study thermal decomposition of carbohydrazide derivatives, and how are activation energies calculated?

- Methodological Answer : Non-isothermal thermogravimetric analysis (TGA) employs Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) isoconversional methods. Linear regression of ln(β/T²) vs. 1/T (R² >0.98) estimates activation energies (Eₐ = 90–120 kJ/mol). Multi-step decomposition mechanisms are inferred from Eₐ-α dependency plots .

Q. How do hydrogen-bonding networks in crystal lattices influence physicochemical properties of carbohydrazide derivatives?

- Methodological Answer : Hirshfeld surface analysis (HSA) quantifies intermolecular interactions (e.g., N–H⋯O: 35%, C–H⋯π: 12%). CrystalExplorer 3.1 maps contact distances (dnorm) and fingerprint plots, correlating with dipole moments (>3.00 D) and solubility profiles. Bifurcated hydrogen bonds (N–H⋯(O,N)) enhance thermal stability (Tₘ >250°C) .

Methodological Tools & Techniques

Q. Which software packages are recommended for crystallographic refinement and molecular visualization of carbohydrazide derivatives?

- Methodological Answer : SHELXL/SHELXS (for small-molecule refinement) and ORTEP-3 (for thermal ellipsoid plotting) generate publication-quality cif files. SHELXPRO interfaces with macromolecular datasets. Validation tools (e.g., PLATON) check for missed symmetry and R-factor convergence (<5%) .

Q. How are fluorescent sensors based on thiophene-2-carbohydrazide derivatives designed for selective ion detection?

- Methodological Answer : Schiff-base formation with salicylaldehyde creates Ga³⁺-selective sensors (e.g., (E)-N'-(3-(tert-butyl)-2-hydroxybenzylidene)thiophene-2-carbohydrazide). Fluorescence titration (λₑₓ = 365 nm, λₑₘ = 450 nm) and Job’s plot analysis confirm 1:1 binding stoichiometry (Kd = 10⁻⁶ M). ESI-MS and ¹H NMR validate complexation-induced shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.